molecular formula C27H24FNO3S B2425607 methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932302-20-0

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate

Cat. No.: B2425607
CAS No.: 932302-20-0
M. Wt: 461.55
InChI Key: BBLSYAZMWLAFJF-UHFFFAOYSA-N
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Description

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as methyl, dimethylbenzyl, fluorobenzyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the substituents through various chemical reactions. Common synthetic routes include:

    Formation of the Quinoline Core: This step often involves the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylbenzyl Group: This step may involve the use of a Friedel-Crafts alkylation reaction, where 2,4-dimethylbenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Fluorobenzyl Group: This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Formation of the Carboxylate Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzyl compounds in the presence of a base or Lewis acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: A compound with a similar methyl and dimethylbenzyl structure but different functional groups.

    Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of chemical and biological properties.

Uniqueness

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinoline-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLSYAZMWLAFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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